Salsoline

Description

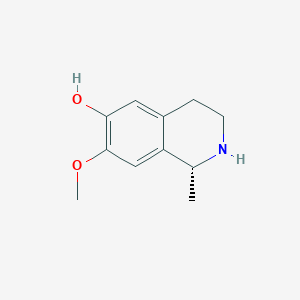

Structure

3D Structure

Properties

IUPAC Name |

(1R)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPRLBGPGZHUPD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=CC(=C(C=C2CCN1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876517 | |

| Record name | Salsoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101467-40-7, 89-31-6 | |

| Record name | Salsoline, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101467407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salsoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q83ETU10C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Salsoline's Mechanism of Action in Dopaminergic Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salsoline, a derivative of salsolinol, is a compound of significant interest in neuropharmacology due to its complex interactions with dopaminergic systems. Formed from the condensation of dopamine and acetaldehyde, its presence in the brain has been linked to both the neurobiology of alcohol dependence and the pathophysiology of neurodegenerative diseases such as Parkinson's disease. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound in dopaminergic neurons, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound exerts its effects on dopaminergic neurons through a combination of direct and indirect actions, influencing dopamine synthesis, metabolism, and neurotransmission. Its actions can be broadly categorized as follows:

-

Modulation of Dopamine Synthesis: this compound directly inhibits tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

-

Inhibition of Dopamine Metabolism: It acts as an inhibitor of monoamine oxidase (MAO), a key enzyme responsible for the breakdown of dopamine.

-

Modulation of Neuronal Excitability: this compound indirectly excites dopaminergic neurons in the ventral tegmental area (VTA) by modulating GABAergic and glutamatergic inputs.

-

Neurotoxic Effects: At higher concentrations, this compound can induce oxidative stress and apoptosis in dopaminergic neurons.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of this compound and its parent compound, salsolinol, with key molecular targets in the dopaminergic system.

| Target | Ligand | Parameter | Value | Species/System | Reference(s) |

| Dopamine Receptor | |||||

| D3 Receptor | Salsolinol | Ki | 0.48 ± 0.021 µM | Pituitary cell system | [1] |

| Dopamine Synthesis | |||||

| Tyrosine Hydroxylase | (R)-Salsolinol | IC50 | 540.2 µM | In vitro | [1] |

| Tyrosine Hydroxylase | (S)-Salsolinol | IC50 | 296.6 µM | In vitro | [1] |

| Dopamine Metabolism | |||||

| Monoamine Oxidase-A (MAO-A) | (R)-Salsolinol | Ki | 31 µM | In vitro | |

| Dopamine Transport | |||||

| Dopamine Uptake | Salsolinol | EC50 | 11 µM | Catecholamine uptake stimulation | [1] |

| Dopamine Uptake | Salsolinol (100 µM) | % Inhibition | 39.9% | [3H]dopamine uptake | [1] |

| Neuronal Firing | |||||

| VTA Dopaminergic Neurons | Salsolinol (0.3 µM) | Dopamine Efflux | 300% of baseline | In vivo microdialysis (rat pVTA) | [2][3] |

Signaling Pathways and Mechanisms

The intricate effects of this compound on dopaminergic neurons are mediated by several interconnected signaling pathways.

Indirect Excitation of VTA Dopaminergic Neurons

This compound enhances the firing rate of dopaminergic neurons in the posterior ventral tegmental area (pVTA) through a disinhibitory mechanism involving both GABAergic and glutamatergic systems.[4]

-

Modulation of GABAergic Interneurons: this compound acts as an agonist at µ-opioid receptors located on GABAergic interneurons in the VTA.[5] This activation leads to the inhibition of these interneurons, reducing their inhibitory GABAergic input onto dopaminergic neurons. The downstream signaling of µ-opioid receptor activation involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to hyperpolarization and reduced firing of the GABAergic neuron.[6][7]

-

Enhancement of Glutamatergic Transmission: this compound potentiates glutamatergic transmission onto VTA dopaminergic neurons. This effect is mediated by the activation of presynaptic D1 dopamine receptors on glutamatergic terminals.[1] The activation of these Gαs-coupled receptors leads to an increase in adenylyl cyclase activity, elevated cyclic AMP (cAMP) levels, and activation of Protein Kinase A (PKA). PKA can then phosphorylate proteins involved in neurotransmitter release, leading to an increased probability of glutamate release.[8][9]

References

- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 3. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salsolinol modulation of dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ablation of μ opioid receptor-expressing GABA neurons in rostromedial tegmental nucleus increases ethanol consumption and regulates ethanol-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Biological Activities of Salsoline Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of the (R) and (S) enantiomers of Salsoline, a tetrahydroisoquinoline alkaloid. This compound, a monomethylated metabolite of salsolinol, has garnered significant interest due to its presence in the human brain and its potential implications in neurological disorders and the pharmacology of alcoholism.[1] This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and drug development efforts.

Enantioselective Interactions with Key Biological Targets

This compound exists as two enantiomers, (R)-Salsoline and (S)-Salsoline, which exhibit distinct pharmacological profiles. Their stereoisomerism plays a crucial role in their interaction with various biological targets, leading to differential effects on cellular signaling and function.[1]

Monoamine Oxidase (MAO) Inhibition

Both enantiomers of salsolinol, the precursor to this compound, have been shown to inhibit monoamine oxidases (MAO), enzymes critical for the degradation of monoamine neurotransmitters. Notably, there is a stereoselective preference for MAO-A inhibition.

Quantitative Data on MAO Inhibition:

| Compound | Target | Inhibition Type | Ki (μM) | Source |

| (R)-Salsolinol | MAO-A | Competitive | 31 | [2] |

| (R)-Salsoline | MAO-A | Competitive | 77 | [2] |

| Racemic Salsolinol | MAO-A | Competitive | - | [3] |

| Racemic Salsolinol | MAO-B | Non-competitive | - | [3] |

(Note: Ki is the inhibition constant. A lower Ki value indicates a more potent inhibitor.)

(R)-salsolinol is a more potent inhibitor of MAO-A than the (S)-enantiomer.[3] This stereoselective inhibition of MAO-A by the (R)-enantiomer has been observed for several related isoquinolines.[2]

Opioid Receptor Modulation

Salsolinol and its enantiomers have been identified as agonists of the μ-opioid receptor, activating the Gi protein-adenylate cyclase pathway.[4][5] This interaction is of particular interest in the context of alcohol's rewarding effects.

Quantitative Data on μ-Opioid Receptor Activation:

| Compound | Parameter | Value | Source |

| Racemic Salsolinol | EC50 | 2 x 10-5 M | [4] |

| (S)-Salsolinol | EC50 | 9 x 10-6 M | [4] |

| (R)-Salsolinol | EC50 | 6 x 10-4 M | [4] |

| Racemic Salsolinol | Binding Affinity (Ki) | 6.2 x 10-5 M | [6] |

(Note: EC50 is the half-maximal effective concentration. A lower EC50 value indicates greater potency.)

The (S)-enantiomer of salsolinol is a more potent agonist at the μ-opioid receptor than the (R)-enantiomer.[4] Molecular docking studies suggest that both enantiomers interact with the μ-opioid receptor in a manner similar to morphine.[4][5]

Dopamine Receptor Interaction

Salsolinol has been shown to bind to the D2 family of dopamine receptors, with a notable affinity for the D3 subtype.[7][8]

Quantitative Data on Dopamine D3 Receptor Binding:

| Compound | Parameter | Value | Source |

| Salsolinol | Ki | 0.48 ± 0.021 μM | [7][8][9] |

Molecular docking analyses have indicated that both (R)- and (S)-salsolinol have the potential to interact with D2 dopamine receptors.[10][11]

Acetylcholinesterase (AChE) Inhibition

(R)-salsolinol and its derivative N-methyl-(R)-salsolinol have demonstrated the ability to inhibit acetylcholinesterase (AChE) in a concentration-dependent manner.[9]

Neuroprotective and Neurotoxic Effects

The effects of salsolinol enantiomers on neuronal viability are complex and appear to be concentration-dependent, exhibiting both neuroprotective and neurotoxic properties.[3][12]

Neuroprotection

At lower concentrations (50-100 µM), racemic salsolinol has shown neuroprotective effects against glutamate-induced excitotoxicity in primary hippocampal and striatal cell cultures.[12][13] It has been observed to reduce apoptosis and increase cell survival.[12][13] Both (R)- and (S)-salsolinol, at a concentration of 50 μM, have demonstrated neuroprotective properties in the human dopaminergic SH-SY5Y neuroblastoma cell line.[10][11] Furthermore, racemic salsolinol has been shown to protect SH-SY5Y cells from 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂)-induced cell death by reducing reactive oxygen species (ROS) levels and caspase-3/7 activity.[3]

Neurotoxicity

At higher concentrations (500 µM), racemic salsolinol has been shown to exert neurotoxic effects and enhance glutamate excitotoxicity in primary hippocampal cultures.[12][13] Some studies have reported IC50 values for the cytotoxicity of salsolinol enantiomers in SH-SY5Y cells, with (S)-SAL being more cytotoxic than (R)-SAL.[9]

Quantitative Data on Cytotoxicity (SH-SY5Y cells):

| Compound | Parameter | Value (μM) | Source |

| (R)-Salsolinol | IC50 | 540.2 | [9][10] |

| (S)-Salsolinol | IC50 | 296.6 | [9][10] |

| Racemic Salsolinol | IC50 (72h) | 34.2 | [9] |

| N-methyl-(R)-salsolinol | IC50 | 864 | [10] |

(Note: IC50 is the half-maximal inhibitory concentration, a measure of cytotoxicity.)

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide. For detailed, step-by-step protocols, please refer to the original publications.

Monoamine Oxidase (MAO) Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B.

-

Methodology: Highly purified human MAO-A and MAO-B are used. The assay typically involves incubating the enzyme with a substrate (e.g., serotonin for MAO-A, benzylamine for MAO-B) in the presence and absence of the test compound (this compound enantiomers). The rate of product formation is measured, often spectrophotometrically or fluorometrically. The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.[2][3]

Opioid Receptor Binding and Functional Assays

-

Principle: These assays determine the affinity of a compound for the μ-opioid receptor and its functional effect (agonist or antagonist).

-

Methodology:

-

Binding Assay: Radioligand binding assays are commonly used. Membranes from cells expressing the μ-opioid receptor are incubated with a radiolabeled ligand (e.g., ³H-naloxone) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to determine the binding affinity (Ki).[6]

-

Functional Assay (cAMP Measurement): This assay measures the activation of the Gi-protein coupled μ-opioid receptor. Cells expressing the receptor are treated with the test compound, and the intracellular levels of cyclic AMP (cAMP) are measured. Agonists of the μ-opioid receptor will decrease cAMP levels. The half-maximal effective concentration (EC50) is determined from the dose-response curve.[4]

-

Cell Viability and Cytotoxicity Assays

-

Principle: These assays assess the effects of a compound on cell health and survival.

-

Methodology:

-

MTS Assay: This colorimetric assay measures the metabolic activity of viable cells. Cells are incubated with the test compound for a specified period, and then a tetrazolium salt (MTS) is added. Viable cells reduce MTS to a formazan product, which can be quantified by measuring absorbance.[10]

-

LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. An increase in LDH activity in the medium indicates cell death.[3]

-

Caspase Activity Assay: This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis. A substrate that becomes fluorescent or luminescent upon cleavage by a specific caspase (e.g., caspase-3/7) is added to cell lysates, and the signal is measured.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to the activities of this compound enantiomers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Opiate receptor binding and analgesic effects of the tetrahydroisoquinolines salsolinol and tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Salsolinol, an endogenous compound triggers a two-phase opposing action in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Salsolinol: An In-Depth Technical Guide on its Conversion to Salsoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salsolinol, a tetrahydroisoquinoline derivative, has garnered significant attention in the scientific community due to its association with neurodegenerative diseases such as Parkinson's disease and its role in the neurobiology of alcoholism. Formed from the condensation of dopamine and acetaldehyde, salsolinol can undergo further metabolic transformation, leading to the formation of salsoline. This technical guide provides a comprehensive overview of this compound as a metabolite of salsolinol, detailing the biochemical pathways, enzymatic kinetics, and analytical methodologies for its study. Furthermore, it delves into the signaling pathways affected by these compounds, offering a molecular-level understanding of their physiological and pathological implications.

Metabolic Conversion of Salsolinol to this compound

The primary metabolic route for the conversion of salsolinol to this compound is through O-methylation, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol structure of salsolinol. The methylation predominantly occurs at the 7-position of the salsolinol molecule, yielding 7-O-methyl-salsolinol, commonly known as this compound.[1]

Enzymatic Kinetics

The enzymatic conversion of salsolinol to this compound by COMT has been a subject of kinetic studies. Research on pig brain soluble COMT has shown that both the (+)-(R)- and (-)-(S)-enantiomers of salsolinol serve as substrates. The O-methylation of (+)-(R)-salsolinol preferentially produces the 7-O-methylated product, this compound. In contrast, (-)-(S)-salsolinol yields nearly equal amounts of the 6- and 7-methyl ethers.[1] Both enantiomers of salsolinol have been found to be competitive inhibitors of dopamine O-methylation by soluble COMT.[1]

Table 1: Kinetic Parameters of COMT for Salsolinol Enantiomers

| Substrate | Product(s) | Kinetic Parameter | Value | Source |

| (+)-(R)-Salsolinol | Preferentially 7-O-methyl-salsolinol (this compound) | Not Specified | Not Specified | [1] |

| (-)-(S)-Salsolinol | Almost equivalent amounts of 6- and 7-methyl ethers | Not Specified | Not Specified | [1] |

Quantitative Analysis of Salsolinol and this compound

The quantification of salsolinol and its metabolite this compound in biological matrices is crucial for understanding their roles in health and disease. Various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), have been developed for this purpose.

Table 2: Concentrations of Salsolinol and this compound in Human Brain Regions

| Brain Region | Condition | Salsolinol Concentration (ng/g tissue) | This compound Concentration (ng/g tissue) | Source |

| Nucleus Accumbens | Alcohol-avoiding (ANA) rats | Not specified | ~0.2 (basal), ~0.4 (after ethanol) | [2] |

| Nucleus Accumbens | Alcohol-preferring (AA) rats | Not specified | ~0.2 (basal and after ethanol) | [2] |

| Striatum | Control | 1 | Not Specified | [3] |

| Limbic Forebrain | Control | 1 | Not Specified | [3] |

| Striatum | Chronic Ethanol (rats) | Increased | Not Specified | [4] |

| Limbic Forebrain | Chronic Ethanol (rats) | Increased | Not Specified | [4] |

| Medial Basal Hypothalamus | Chronic Ethanol (rats) | Significantly increased | Not Specified | [5] |

| Striatum | Chronic Ethanol (rats) | No significant change | Not Specified | [5] |

| Dopamine-rich areas (Basal Ganglia) | Human (general) | Significant amounts found | Not Specified | [6][7] |

| Other brain regions | Human (general) | Not detected | Not Specified | [6][7] |

Table 3: Concentrations of Salsolinol and this compound in Human Cerebrospinal Fluid (CSF)

| Condition | Salsolinol Concentration (pg/mL) | This compound Concentration (pg/mL) | Source |

| Parkinson's Disease (with dementia) | Significantly enhanced | Not Specified | [4] |

| Parkinson's Disease (L-dopa treated) | 186 ± 90 (after L-dopa) | Not Specified | [8] |

| Parkinson's Disease (pre-transplant) | 43 ± 29 | Not Specified | [8] |

| Parkinsonian Patients | Increased levels of N-methyl(R)salsolinol | Not Specified | [9] |

Experimental Protocols

Sample Preparation from Brain Tissue

A general procedure for the extraction of salsolinol and this compound from brain tissue for subsequent analysis is outlined below.

Protocol: Tissue Homogenization and Extraction

-

Tissue Collection and Storage: Immediately after dissection, snap-freeze the brain tissue in liquid nitrogen and store at -80°C until analysis.

-

Homogenization:

-

Weigh the frozen tissue.

-

Add a measured volume of ice-cold homogenization buffer (e.g., perchloric acid or a buffer containing antioxidants like EDTA and sodium metabisulfite) to the tissue in a glass homogenizer. A common ratio is 1:10 (w/v).

-

Homogenize the tissue on ice using a Teflon pestle until a uniform consistency is achieved.[10]

-

-

Protein Precipitation and Centrifugation:

-

Transfer the homogenate to a centrifuge tube.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains the analytes of interest.

-

The supernatant can be directly injected into an HPLC system or further processed for GC-MS analysis.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of salsolinol and this compound. Derivatization is typically required to increase the volatility of these compounds.

Protocol: GC-MS Analysis of Salsolinol and this compound

-

Derivatization:

-

Evaporate the solvent from the extracted sample under a stream of nitrogen.

-

Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried residue.[11] This will convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[12][13]

-

-

GC-MS Conditions:

-

Column: Use a capillary column suitable for the separation of derivatized compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC inlet in splitless mode.

-

Temperature Program: Start with an initial oven temperature of around 100-150°C, hold for a few minutes, and then ramp up to a final temperature of 280-300°C.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for the TMS derivatives of salsolinol and this compound.[1][3]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with electrochemical detection (ECD) or mass spectrometry (MS) is another widely used technique for the quantification of salsolinol and this compound.

Protocol: HPLC-ECD Analysis of Salsolinol and this compound

-

Mobile Phase Preparation:

-

HPLC Conditions:

-

Column: Use a reversed-phase C18 column.

-

Flow Rate: Set a constant flow rate, typically between 0.5 and 1.0 mL/min.

-

Injection: Inject a defined volume of the sample extract.

-

Detection: Use an electrochemical detector set at an appropriate oxidation potential to detect the catecholamines.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of salsolinol and this compound of known concentrations.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

-

Signaling Pathways and Molecular Interactions

Salsolinol and its metabolites can exert significant effects on various intracellular signaling pathways, contributing to their neurotoxic or neuromodulatory actions.

Salsolinol-Induced Endoplasmic Reticulum (ER) Stress

Salsolinol has been shown to induce ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. This can trigger the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. One of the key pathways activated by salsolinol-induced ER stress is the PERK (PKR-like ER kinase) pathway.[6]

Upon activation by ER stress, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein translation, reducing the protein load on the ER. However, it also selectively promotes the translation of certain mRNAs, including that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4 then translocates to the nucleus and upregulates the expression of genes involved in ER stress response, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[6]

Salsolinol-induced ER stress and the PERK signaling pathway.

This compound and Dopaminergic Signaling

This compound, as a metabolite of salsolinol, is also implicated in modulating dopaminergic neurotransmission. While the precise mechanisms are still under investigation, it is hypothesized that this compound can interact with dopamine receptors and transporters. The structural similarity of this compound to dopamine suggests potential competition for binding sites.

The interaction with G protein-coupled inwardly rectifying potassium (GIRK) channels is a potential mechanism for this compound's effect on neuronal excitability. Dopamine D2 receptors are known to couple to Gi/o proteins, which, upon activation, release their βγ subunits. These Gβγ subunits can then directly bind to and activate GIRK channels, leading to potassium efflux and hyperpolarization of the neuron, thus reducing its excitability. If this compound modulates D2 receptor activity, it could indirectly influence GIRK channel function.[16]

Hypothesized modulation of dopaminergic signaling by this compound.

Experimental Workflow

Studying the metabolism of salsolinol to this compound can be approached through both in vitro and in vivo models.

In Vitro Metabolism Assay

An in vitro assay using liver microsomes is a common method to study the enzymatic conversion of salsolinol.

References

- 1. O-methylation of (+)-(R)- and (-)-(S)-6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol) in the presence of pig brain catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modified electron-capture GLC assay for salsolinol in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salsolinol - Wikipedia [en.wikipedia.org]

- 4. Increase in salsolinol level in the cerebrospinal fluid of parkinsonian patients is related to dementia: advantage of a new high-performance liquid chromatography methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salsolinol causing parkinsonism activates endoplasmic reticulum-stress signaling pathways in human dopaminergic SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The enzymatic activities of brain COMT and methionine sulfoxide reductase are correlated in a COMT Val/Met allele-dependent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interrelationship between activation of dopaminergic pathways and cerebrospinal fluid concentration of dopamine tetrahydroisoquinoline metabolite salsolinol in humans: preliminary findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. niaid.nih.gov [niaid.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. gcms.cz [gcms.cz]

- 14. Determination of the (R)- and (S)-enantiomers of salsolinol and N-methylsalsolinol by use of a chiral high-performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nacalai.com [nacalai.com]

- 16. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Endogenous Formation of Salsolinol in the Brain

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a dopamine-derived compound endogenously formed within the mammalian brain. Its structural similarity to known neurotoxins and its potential involvement in the pathophysiology of Parkinson's disease and alcohol use disorder have made it a subject of intense scientific scrutiny.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms underlying the endogenous formation of salsolinol, its quantitative distribution, the signaling pathways it modulates, and the key experimental protocols for its study. Data is presented in structured tables for comparative analysis, and complex pathways and workflows are visualized using high-contrast diagrams to facilitate understanding for research and development applications.

Biosynthesis of Salsolinol in the Brain

The endogenous synthesis of salsolinol is complex, occurring through multiple enzymatic and non-enzymatic pathways. These pathways can produce different stereoisomers of salsolinol, which may have distinct biological activities.[4]

There are three primary proposed mechanisms for its formation in the brain:

-

Non-Enzymatic Pictet-Spengler Condensation : This is a spontaneous chemical reaction between dopamine and an aldehyde, most notably acetaldehyde (the primary metabolite of ethanol).[5][6][7] This reaction forms a Schiff base intermediate, which then undergoes cyclization to produce a racemic mixture of (R)- and (S)-salsolinol.[8] The efficiency and regioselectivity of this reaction are pH-dependent, with acidic conditions favoring the formation of salsolinol over its isomer, isosalsolinol.[9][10]

-

Enzymatic Synthesis : Evidence suggests the existence of a specific enzyme, (R)-salsolinol synthase, that stereoselectively synthesizes the (R)-enantiomer of salsolinol from dopamine and acetaldehyde.[4][5][11][12] While the existence of this enzyme has been a subject of debate, a protein with these catalytic properties has been purified from rat brain and subsequently sequenced, identified as a novel ubiquitin-like protein.[13] This enzymatic pathway would explain the observed prevalence of (R)-salsolinol in some brain regions.[7]

-

The Pyruvate Pathway : An alternative route involves the condensation of dopamine with pyruvic acid to form salsolinol-1-carboxylic acid.[4] This intermediate is then believed to undergo decarboxylation and reduction to yield primarily (R)-salsolinol.[5][14]

These biosynthetic pathways are not mutually exclusive and likely co-exist, contributing to the overall pool of salsolinol in the brain. Salsolinol can be further metabolized by N-methylation to form N-methyl-(R)-salsolinol (NM(R)Sal), a compound with enhanced neurotoxic potential, or O-methylated by Catechol-O-methyltransferase (COMT).[4][8][15]

Quantitative Distribution in the Brain

The concentration of endogenous salsolinol is not uniform throughout the brain. Its distribution is closely correlated with that of its primary precursor, dopamine.[16] Consequently, the highest levels of salsolinol are found in dopamine-rich regions, such as the basal ganglia (striatum, nucleus caudatus, substantia nigra) and the hypothalamus.[16][17] The concentration of dopamine is considered a determining factor for the level of salsolinol formed in vivo.[16][17]

Studies quantifying salsolinol in human post-mortem brain tissue have provided valuable data on its regional distribution. While chronic alcohol consumption in animal models has been shown to increase brain salsolinol levels, studies in human alcoholics have not found significantly different levels compared to controls, suggesting a complex relationship.[17][18][19]

Table 1: Regional Distribution of Salsolinol Enantiomers in Human Brain

| Brain Region | (R)-Salsolinol (ng/g tissue) | (S)-Salsolinol (ng/g tissue) | Reference |

|---|---|---|---|

| Substantia Nigra | up to 204.8 | up to 213.2 | [12] |

| Striatum | High (levels not specified) | High (levels not specified) | [16] |

| Nucleus Caudatus | Levels decrease with age | Levels decrease with age | [17] |

| Hypothalamus | Significant amounts detected | Significant amounts detected | [16] |

| Other Regions | Not detected | Not detected |[16][17] |

Note: "Not detected" indicates levels were below the limit of detection for the analytical methods used in the cited studies.

Salsolinol-Modulated Signaling Pathways

Salsolinol is not merely an inert metabolite; it is a neuroactive compound that modulates several critical signaling pathways, particularly within the mesolimbic and nigrostriatal systems. Its effects can be both neuro-modulatory and neurotoxic.

Modulation of Dopaminergic Neuron Activity

Electrophysiological studies reveal that salsolinol directly impacts the excitability of dopaminergic neurons in the ventral tegmental area (VTA).[18][20] This action is multifaceted and involves:

-

Direct Depolarization : Salsolinol can directly depolarize the membrane of VTA dopamine neurons, increasing their firing rate.[20]

-

Opioidergic Disinhibition : Salsolinol activates μ-opioid receptors located on GABAergic interneurons that normally inhibit dopamine neurons.[19][20] This activation suppresses GABA release, thereby "disinhibiting" the dopamine neurons and leading to increased activity.

-

Glutamatergic Enhancement : It can enhance presynaptic glutamatergic transmission onto dopamine neurons through the activation of dopamine D1 receptors, likely situated on glutamatergic terminals.[18][20]

Induction of Endoplasmic Reticulum (ER) Stress

In the context of neurotoxicity, particularly relevant to Parkinson's disease, salsolinol has been shown to induce ER stress in dopaminergic cells.[21] The ER is critical for protein folding, and its dysfunction leads to the accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR). Salsolinol treatment activates key components of this pathway, including:

-

Phosphorylation of PERK (PKR-like ER kinase) and its substrate eIF2α.

-

Induction of downstream targets such as the chaperone BiP (Binding immunoglobulin Protein) and the pro-apoptotic transcription factor GADD153 (CHOP).[21]

This cascade suggests that salsolinol-induced neurotoxicity may be mediated, in part, by fostering an environment of chronic ER stress that ultimately leads to apoptosis.[21]

Key Experimental Protocols

The study of endogenous salsolinol requires sensitive and specific analytical techniques. Below are summarized methodologies for its quantification and the study of its effects.

Protocol: Quantification of Salsolinol in Brain Tissue by GC/MS

This protocol provides a framework for the sensitive detection and enantioselective quantification of salsolinol.[17][22]

-

Tissue Homogenization : Brain tissue from a specific region is dissected, weighed, and homogenized in a suitable ice-cold buffer (e.g., perchloric acid) containing an internal standard.

-

Solid-Phase Extraction (SPE) : The homogenate is centrifuged, and the supernatant is applied to an SPE cartridge (e.g., a cation-exchange column) to isolate salsolinol and other catecholamines from interfering substances.

-

Elution & Evaporation : The analytes are eluted from the SPE cartridge, and the eluate is evaporated to dryness under a stream of nitrogen.

-

Enantioselective Derivatization : This is a critical step for separating the (R) and (S) enantiomers. A two-step process is often used:

-

GC/MS Analysis : The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode for maximum sensitivity and specificity to detect the characteristic fragments of the derivatized salsolinol enantiomers.

-

Quantification : Concentrations are determined by comparing the peak areas of the analytes to that of the internal standard and referencing a standard curve.

Protocol: In Vivo Measurement via Microdialysis

This technique allows for the measurement of salsolinol and neurotransmitter release in the brains of awake, freely moving animals.[23][24]

-

Stereotaxic Surgery : A guide cannula is surgically implanted, targeting a specific brain region (e.g., posterior VTA).

-

Probe Insertion & Perfusion : After recovery, a microdialysis probe is inserted through the cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Sample Collection : Small molecules from the extracellular fluid, including salsolinol and dopamine, diffuse across the probe's semipermeable membrane into the aCSF. The resulting dialysate is collected in timed fractions.

-

Treatment Administration : An experimental substance (e.g., ethanol) can be administered systemically (i.p., oral) or locally via reverse dialysis through the probe.

-

Sample Analysis : Collected dialysate samples are immediately analyzed, typically using highly sensitive HPLC with electrochemical detection, to quantify analyte concentrations.

Protocol: In Vitro Neurotoxicity Assay

Cell culture models, such as the human dopaminergic SH-SY5Y neuroblastoma cell line, are used to investigate the molecular mechanisms of salsolinol-induced toxicity.[12][21]

-

Cell Culture : SH-SY5Y cells are cultured under standard conditions (e.g., 37°C, 5% CO₂). They may be differentiated (e.g., with retinoic acid) to exhibit more mature neuronal characteristics.

-

Treatment : Cells are treated with varying concentrations of salsolinol (or its enantiomers/metabolites) for a defined period (e.g., 24-48 hours).

-

Viability Assessment : Cell viability is measured using assays such as the MTS or MTT assay, which quantify mitochondrial metabolic activity. A decrease in signal indicates cytotoxicity.

-

Mechanism-Specific Assays : To investigate specific pathways, other assays are performed:

-

Apoptosis : Assessed by TUNEL staining or caspase activation assays.

-

Oxidative Stress : Measured by detecting reactive oxygen species (ROS).

-

ER Stress : Analyzed by Western blotting for key UPR proteins like p-PERK and CHOP.

-

Conclusion

The endogenous formation of salsolinol in the brain is a multifaceted process driven by both enzymatic and non-enzymatic reactions that are intrinsically linked to dopamine metabolism. Its presence in key dopaminergic regions and its ability to modulate neuronal excitability and induce stress-related signaling pathways underscore its potential significance in both normal brain function and neurodegenerative conditions. For researchers and drug development professionals, understanding the biosynthesis, distribution, and signaling effects of salsolinol is crucial for identifying novel therapeutic targets for disorders like Parkinson's disease and for elucidating the complex neurobiology of addiction. The continued application of advanced, enantioselective analytical methods and relevant in vitro and in vivo models will be paramount in fully unraveling the dual-faced role of this endogenous molecule.

References

- 1. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neurotoxicity of Endogenous Neurotoxin Salsolinol in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salsolinol - Wikipedia [en.wikipedia.org]

- 5. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositorio.uchile.cl [repositorio.uchile.cl]

- 10. academic.oup.com [academic.oup.com]

- 11. A novel enzyme enantio-selectively synthesizes (R)salsolinol, a precursor of a dopaminergic neurotoxin, N-methyl(R)salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A systematic regional study of dopamine and dopamine-derived salsolinol and norsalsolinol levels in human brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Systematic regional study of dopamine, norsalsolinol, and (R/S)-salsolinol levels in human brain areas of alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 19. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Salsolinol causing parkinsonism activates endoplasmic reticulum-stress signaling pathways in human dopaminergic SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Ethanol-Dependent Synthesis of Salsolinol in the Posterior Ventral Tegmental Area as Key Mechanism of Ethanol’s Action on Mesolimbic Dopamine [frontiersin.org]

- 24. Chronic Salsolinol Administration Prevents the Behavioral and Neurochemical Effects of l-DOPA in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Salsoline Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Salsoline and its closely related derivatives, such as the precursor salsolinol, are tetrahydroisoquinoline alkaloids that have garnered significant scientific interest due to their complex and often dualistic pharmacological profiles.[1][2] These compounds can be formed endogenously in mammals through the condensation of dopamine with aldehydes, or they can be introduced exogenously through various foods like cocoa and chocolate.[2][3] this compound itself is the monomethylated metabolite of salsolinol.[4] The pharmacological significance of these derivatives lies in their involvement in the pathophysiology of neurodegenerative conditions like Parkinson's disease and chronic alcoholism, as well as their potential as therapeutic agents.[4][5] This document provides an in-depth technical overview of their biosynthesis, mechanisms of action, and pharmacological effects, supported by quantitative data and experimental methodologies.

Biosynthesis and Metabolism

The primary endogenous pathway for the formation of salsolinol involves the Pictet-Spengler condensation of dopamine with acetaldehyde.[2] This reaction can occur non-enzymatically, yielding a racemic mixture of (R)- and (S)-salsolinol. However, a stereoselective enzymatic synthesis also exists, catalyzed by (R)-salsolinol synthase, which specifically produces the (R)-enantiomer.[6] Salsolinol is subsequently O-methylated, primarily at the 7-position, to form this compound.[2]

Caption: Biosynthesis of Salsolinol and its conversion to this compound.

Pharmacological Mechanisms of Action

This compound derivatives exert their effects through multiple mechanisms, including interactions with key enzymes in catecholaminergic pathways, binding to neurotransmitter receptors, and modulating cellular oxidative stress.

Enzyme Inhibition

-

Tyrosine Hydroxylase (TH): Salsolinol is a potent inhibitor of TH, the rate-limiting enzyme in dopamine synthesis.[7] It binds to both the high and low-affinity dopamine binding sites on the enzyme. Notably, its inhibitory effect is 3.7-fold greater on Ser40-phosphorylated TH compared to dopamine, as it competes more strongly with the cofactor tetrahydrobiopterin.[7] This inhibition leads to a decrease in dopamine levels in critical brain regions.[7]

-

Monoamine Oxidase (MAO): Salsolinol acts as a competitive inhibitor of MAO-A, the enzyme responsible for breaking down serotonin and norepinephrine.[2] The (R)-enantiomer has been shown to inhibit MAO-A more potently than the (S)-enantiomer.[2]

-

Catechol-O-Methyltransferase (COMT): Racemic salsolinol competitively inhibits COMT, an enzyme involved in the degradation of catecholamines.[2]

Receptor Binding Activity

-

Dopamine Receptors: Salsolinol is an active ligand for the D2 receptor family, showing a particular affinity for the D3 subtype.[3][6] This interaction can inhibit the formation of cyclic AMP (cAMP) and modulate the release of hormones like β-endorphin and ACTH from the pituitary.[3]

-

Opioid Receptors: Studies, including molecular docking simulations, have indicated that salsolinol enantiomers can interact with the μ-opioid receptor, with the (S)-stereoisomer showing a more favorable interaction.[6] The agonist action is blocked by the antagonist naltrexone.[6]

Modulation of Oxidative Stress and Neurotoxicity

The role of this compound derivatives in neuronal health is paradoxical.

-

Neurotoxic Effects: At high concentrations (e.g., >400 μM), salsolinol induces apoptosis in neuronal cells, such as the human neuroblastoma SH-SY5Y line.[1] This is believed to contribute to the degeneration of dopaminergic neurons in Parkinson's disease.[5] The mechanism involves increasing caspase-3 levels and enhancing the release of cytochrome-c from mitochondria.[1][6]

-

Neuroprotective Effects: Conversely, at lower concentrations (50–100 μM), salsolinol exhibits neuroprotective properties.[1][2] It can significantly reduce levels of reactive oxygen species (ROS) induced by agents like hydrogen peroxide (H₂O₂) and protect cells from oxidative stress-induced death.[1][2]

Caption: Signaling pathways affected by Salsolinol in dopaminergic neurons.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the bioactivity of this compound derivatives.

Table 1: Receptor Binding and Enzyme Inhibition

| Target | Derivative/Enantiomer | Activity Type | Value | Reference |

|---|---|---|---|---|

| Dopamine D3 Receptor | Salsolinol | Binding Affinity (Kᵢ) | 0.48 µM | [3][6] |

| µ-Opioid Receptor | (S)-Salsolinol | Agonist Activity (EC₅₀) | 9 µM | [6] |

| µ-Opioid Receptor | (R)-Salsolinol | Agonist Activity (EC₅₀) | 600 µM | [6] |

| Tyrosine Hydroxylase | Salsolinol | Inhibition of DA Binding | 58 nM | [6] |

| Monoamine Oxidase A (MAO-A) | (R)-Salsolinol | Inhibition | More potent than (S)-enantiomer |[2] |

Table 2: Cytotoxicity and Cellular Effects

| Cell Line | Derivative | Metric | Value | Conditions | Reference |

|---|---|---|---|---|---|

| SH-SY5Y (Human Neuroblastoma) | Salsolinol | IC₅₀ | 34.2 µM | 72 hours | [6] |

| SH-SY5Y (Human Neuroblastoma) | Salsolinol | Apoptosis Induction | Significant increase | 400 µM | [1] |

| SH-SY5Y (Human Neuroblastoma) | Salsolinol | Neuroprotection | Enhanced viability | 50-100 µM (vs. H₂O₂) | [1][2] |

| SH-SY5Y, U87, THP-1 | Salsolinol | Cell Death | 47.5%, 13.5%, 50.5% | 500 µM |[6] |

Table 3: Antiviral Activity (In Silico)

| Compound | Target Protein | Metric | Value | Reference |

|---|---|---|---|---|

| This compound Derivative | Monkeypox Virus A42R | Binding Affinity | -10.0 kcal/mol | [1][8] |

| Tecovirimat (FDA-approved) | Monkeypox Virus A42R | Binding Affinity | -7.5 kcal/mol | [1] |

| This compound Derivative | Monkeypox Virus A42R | Binding Free Energy (ΔG) | -106.418 kJ/mol | [8] |

| Tecovirimat (FDA-approved) | Monkeypox Virus A42R | Binding Free Energy (ΔG) | -33.855 kJ/mol |[8] |

Table 4: ADMET Properties

| Property | This compound Derivative | Salsolidine | Reference |

|---|---|---|---|

| Caco-2 Permeability (nm/s) | 186.558 | 92.4 | [1] |

| Solubility (LogS) | -3.1 | -4.0 | [1] |

| Plasma Protein Binding | 89% | 78% |[1] |

Key Experimental Protocols

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound derivatives on cell viability, as seen in neurotoxicity studies.[9]

-

Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound derivative (e.g., 10 µM to 500 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the optical density (absorbance) at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. IC₅₀ values can be determined using non-linear regression analysis.

Protocol: Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol quantifies the antioxidant or pro-oxidant effects of this compound derivatives.[2]

-

Cell Seeding: Plate SH-SY5Y cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat cells with various concentrations of the this compound derivative for 1-2 hours.

-

Oxidative Stress Induction: Introduce an ROS-inducing agent, such as H₂O₂ (e.g., 500 µM), to the wells (except for the negative control) and incubate for 3 hours.[2]

-

Probe Loading: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to each well to a final concentration of 10 µM. Incubate for 30 minutes in the dark. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Analysis: Normalize the fluorescence readings to the control groups to determine the percentage increase or decrease in ROS levels.

Caption: Workflow for in vitro neurotoxicity and ROS screening.

Conclusion

This compound derivatives are multifaceted compounds with significant pharmacological activities. Their ability to inhibit key enzymes in dopamine metabolism, interact with critical neurotransmitter receptors, and modulate oxidative stress pathways underscores their importance in both neurodegenerative pathology and potential therapeutic development. The dual nature of these molecules—exhibiting both neurotoxic and neuroprotective effects depending on concentration—highlights the complexity of their biological role. Furthermore, emerging in silico evidence suggests their potential as scaffolds for developing novel antiviral agents. Future research should focus on elucidating the precise conditions that dictate their beneficial versus detrimental effects to harness their full therapeutic potential.

References

- 1. (-)-Salsoline|High-Purity Reference Standard [benchchem.com]

- 2. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of salsolinol on tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Salsoline's Double-Edged Sword: A Deep Dive into its Role in Parkinson's Disease Pathology

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

Salsoline, an endogenous dopamine-derived neurotoxin, has emerged as a significant player in the intricate pathology of Parkinson's disease (PD). Its structural similarity to the well-known parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has fueled extensive research into its mechanisms of action.[1][2][3] This whitepaper provides an in-depth analysis of this compound's multifaceted role in PD, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

The Neurotoxic Cascade of this compound

This compound exerts its neurotoxic effects on dopaminergic neurons through a variety of mechanisms, primarily by inducing oxidative stress, apoptosis, and neuroinflammation.[1][2][4][5] Its N-methylated derivative, N-methyl-(R)-salsolinol (NM(R)Sal), is considered a particularly potent neurotoxin and has been found in elevated concentrations in the cerebrospinal fluid of Parkinson's patients.[5][6][7]

Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism of this compound-induced neurotoxicity is the generation of reactive oxygen species (ROS), leading to significant oxidative stress within dopaminergic neurons.[4][8] This is often accompanied by a depletion of endogenous antioxidants such as glutathione (GSH).[8] Salsolinol has been shown to impair mitochondrial function by inhibiting complex II of the electron transport chain, leading to a decrease in cellular ATP levels and further exacerbating oxidative damage.[8][9]

Induction of Apoptosis

This compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in dopaminergic neurons.[1][2][6] This process is mediated through the activation of caspase cascades, particularly caspase-3, a key executioner of apoptosis.[10][11] The apoptotic pathway initiated by this compound involves the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[10]

Neuroinflammation and Cell Death Pathways

Recent studies have elucidated this compound's role in activating inflammatory pathways within the brain. It has been shown to trigger the NLRP3 inflammasome, a key component of the innate immune system, leading to the production of pro-inflammatory cytokines IL-1β and IL-18 and a form of inflammatory cell death known as pyroptosis.[1][12] Furthermore, this compound can induce endoplasmic reticulum (ER) stress by promoting the accumulation of misfolded proteins, which in turn activates the unfolded protein response (UPR) and can lead to apoptosis.[13] Emerging evidence also points to the involvement of ferroptosis, an iron-dependent form of cell death, in this compound's neurotoxic repertoire.[14]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from various in vitro studies investigating the effects of this compound and its derivatives on neuronal cells, primarily the human neuroblastoma cell line SH-SY5Y.

Table 1: Cytotoxicity of this compound and its Derivatives in SH-SY5Y Cells

| Compound | Concentration | Incubation Time | Assay | % Cell Viability Reduction / IC50 | Reference |

| Salsolinol | 34 µM | 72 h | - | IC50 | [8] |

| Salsolinol | 400 µM | - | MTT | ~50% | [7] |

| Salsolinol | 500 µM | 24 h | MTT | 47.5% | [1] |

| N-methyl-(R)-salsolinol | - | 48 h | MTS | IC50 = 864 µM | [1] |

Table 2: this compound-Induced Oxidative Stress and Apoptosis Markers in SH-SY5Y Cells

| Compound | Concentration | Incubation Time | Marker | Observation | Reference |

| Salsolinol | Not specified | - | ROS Production | Increased | [8] |

| Salsolinol | Not specified | - | GSH Levels | Decreased | [8] |

| (RS)-salsolinol | 250 µM | - | Caspase-3/7 Activity | Reduced 6-OHDA-induced activity | [13] |

| Salsolinol | 500 µM | - | ROS Level | Significantly reduced H2O2-induced ROS | [13] |

Signaling Pathways in this compound-Induced Neurotoxicity

The intricate signaling cascades triggered by this compound are visualized in the following diagrams.

The Enigmatic Role of Alpha-Synuclein

The relationship between this compound and alpha-synuclein, a protein central to PD pathology, is complex. While high levels of this compound have been observed in alpha-synuclein-overexpressing PD models, some in vitro studies suggest that monomeric alpha-synuclein may surprisingly protect neurons from this compound-induced toxicity.[15] This protective effect appears to be mediated by the inhibition of caspase-3-mediated apoptosis. However, the interaction is multifaceted, as this compound can also promote the oligomerization of alpha-synuclein.[15]

Experimental Methodologies

This section details the protocols for key experiments used to assess the neurotoxic effects of this compound.

Cell Culture and this compound Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.

-

Culture Conditions: Cells are typically maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Salsolinol Preparation: A stock solution of salsolinol (e.g., 10 mM) is prepared in a suitable solvent like DMSO and then diluted to the final desired concentrations in the cell culture medium.[13]

-

Treatment: Cells are seeded in multi-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control. Incubation times vary depending on the specific assay, typically ranging from 24 to 72 hours.[1][8]

Cell Viability Assays

-

MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The absorbance is measured spectrophotometrically.

-

MTS Assay: Similar to the MTT assay, this method uses 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), which is reduced to a soluble formazan product, simplifying the procedure.[1]

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.[13]

Measurement of Oxidative Stress

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]

-

Glutathione (GSH) Assay: The levels of the antioxidant GSH can be quantified using various commercially available kits, often based on the reaction of GSH with a chromogenic substrate.

Apoptosis Assays

-

Caspase Activity Assay: The activity of key apoptotic enzymes like caspase-3 and caspase-7 can be measured using fluorometric or colorimetric assays that utilize specific peptide substrates that are cleaved by the active caspases to release a detectable signal.[13]

-

Nuclear Staining: Apoptotic nuclei, characterized by chromatin condensation and fragmentation, can be visualized by staining with fluorescent dyes such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

In Vivo Animal Models

-

Animal Models: Wistar or Sprague-Dawley rats are commonly used.[4][10]

-

Administration: Salsolinol or its derivatives can be administered directly into specific brain regions, such as the striatum or substantia nigra, via stereotaxic injection to bypass the blood-brain barrier.[4]

-

Behavioral Assessment: Motor deficits characteristic of Parkinson's disease can be evaluated using tests such as the rotarod test, cylinder test, and assessment of rotational behavior induced by apomorphine.

-

Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to measure levels of dopamine and its metabolites using techniques like high-performance liquid chromatography (HPLC). Immunohistochemistry can be used to assess the loss of dopaminergic neurons by staining for tyrosine hydroxylase (TH).

Conclusion and Future Directions

This compound is a critical endogenous neurotoxin implicated in the pathogenesis of Parkinson's disease. Its ability to induce oxidative stress, apoptosis, and neuroinflammation through multiple signaling pathways underscores its significance as a therapeutic target. The dual nature of this compound, exhibiting neuroprotective properties at low concentrations and neurotoxicity at higher levels, highlights the complexity of its biological role and the need for further investigation into its dose-dependent effects.[1] Future research should focus on elucidating the precise molecular interactions of this compound and its derivatives with cellular components, further exploring its interplay with alpha-synuclein aggregation, and developing therapeutic strategies aimed at mitigating its neurotoxic effects in the context of Parkinson's disease.

References

- 1. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-methyl-(R)salsolinol as a dopaminergic neurotoxin: from an animal model to an early marker of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Salsolinol as an RNA m6A methylation inducer mediates dopaminergic neuronal death by regulating YAP1 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

The Dual Nature of Salsolinol: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolinol (SAL), a dopamine-derived endogenous neurotoxin, has long been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease. However, a growing body of evidence reveals a fascinating duality in its biological activity. At low concentrations, salsolinol exhibits significant neuroprotective properties, shielding neuronal cells from various toxic insults. Conversely, at higher concentrations, it transitions into a neurotoxic agent, inducing cell death. This in-depth technical guide synthesizes the current understanding of salsolinol's neuroprotective potential, focusing on its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of neuropharmacology and drug development.

Introduction

Salsolinol, or 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a catechol isoquinoline derivative formed from the condensation of dopamine and acetaldehyde.[1] Its structural similarity to known neurotoxins has historically positioned it as a key suspect in the progressive loss of dopaminergic neurons characteristic of Parkinson's disease.[2] However, recent investigations have unveiled a more complex, concentration-dependent role for this molecule. Emerging studies demonstrate that at micromolar concentrations that could be considered physiological or pharmacologically relevant, salsolinol can protect neurons from oxidative stress and excitotoxicity.[3][4] This guide delves into the neuroprotective facet of salsolinol, providing a comprehensive resource for its study and potential therapeutic exploration.

Mechanisms of Neuroprotection

The neuroprotective effects of salsolinol are multifaceted, primarily revolving around the mitigation of oxidative stress and the modulation of cell survival and death pathways.

2.1. Attenuation of Oxidative Stress: Salsolinol has been shown to decrease the levels of reactive oxygen species (ROS) in neuronal cells exposed to toxins like hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA).[1] This antioxidant activity is a cornerstone of its protective capacity.

2.2. Modulation of Apoptotic Pathways: Salsolinol can inhibit the activation of key executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic cascade.[1] By preventing the activation of these proteases, salsolinol helps to maintain cellular integrity and prevent programmed cell death.

2.3. Regulation of Signaling Pathways:

-

Nrf2-Keap1 Pathway: At lower concentrations, salsolinol may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5]

-

JNK and NF-κB Signaling: Salsolinol has also been shown to influence the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are critically involved in the cellular response to stress and inflammation.[6]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various in vitro studies investigating the neuroprotective effects of salsolinol. These studies predominantly utilize the human neuroblastoma SH-SY5Y cell line, a common model for dopaminergic neurons.

Table 1: Effect of Salsolinol on Cell Viability in Toxin-Induced Neurotoxicity Models

| Cell Line | Toxin (Concentration) | Salsolinol Concentration (µM) | Incubation Time (h) | % Increase in Cell Viability (compared to toxin alone) | Assay | Reference |

| SH-SY5Y | 6-hydroxydopamine (50 µM) | 10 - 250 | 24 | Statistically significant decrease in LDH release | LDH | [1] |

| SH-SY5Y | H₂O₂ (300 µM) | 50, 100 | 24 | Statistically significant increase | MTS | [1] |

| SH-SY5Y | MPP⁺ (1000 µM) | 50 | 48 | Statistically significant increase | MTS | [6] |

| Primary Hippocampal Cultures | Glutamate (1 mM) | 50, 100 | 24 | Statistically significant antagonism of neurotoxic effects | Calcein AM | [7] |

Table 2: Effect of Salsolinol on Markers of Oxidative Stress and Apoptosis

| Cell Line | Toxin (Concentration) | Salsolinol Concentration (µM) | Parameter Measured | % Change (compared to toxin alone) | Assay | Reference |

| SH-SY5Y | H₂O₂ (500 µM) | 50, 100, 250 | ROS Level | Statistically significant reduction | DCFH-DA | [1] |

| SH-SY5Y | 6-hydroxydopamine (100 µM) | 250 | Caspase-3/7 Activity | Statistically significant reduction | Apo ONE® Caspase-3/7 | [1] |

| SH-SY5Y | H₂O₂ (300 µM) | 250 | Caspase-3/7 Activity | Statistically significant reduction | Apo ONE® Caspase-3/7 | [1] |

| Primary Hippocampal Cultures | Glutamate (1 mM) | 50, 100 | Caspase-3 Activity | ~20% decrease | Fluorometric | [8] |

| Rat Brain Endothelial Cells | Salsolinol (100 µg/ml) | 50, 100 (µg/ml carnosine) | ROS Level | Marked reduction | Fluorescence Microscopy | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

4.1. Cell Culture of SH-SY5Y Cells

-

Medium: Prepare a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: Subculture cells when they reach approximately 80% confluency.

-

Aspirate the culture medium.

-

Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

-

Add 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

-

4.2. MTT Assay for Cell Viability

-

Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Expose cells to various concentrations of salsolinol with or without the neurotoxin of interest for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

4.3. LDH Cytotoxicity Assay

-

Cell Treatment: Treat cells in a 96-well plate with salsolinol and/or a neurotoxin as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

-

Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

4.4. Measurement of Intracellular ROS (DCFH-DA Assay)

-

Cell Seeding and Treatment: Seed SH-SY5Y cells in a 12-well plate or a 96-well black plate and treat with salsolinol and/or a neurotoxin.

-

DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (typically 10-25 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.

-

Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

4.5. Caspase-3/7 Activity Assay (Apo-ONE® Homogeneous Caspase-3/7 Assay)

-

Cell Plating and Treatment: Seed cells in a 96-well white or black plate and treat with the compounds of interest.

-

Reagent Addition: Add 100 µL of the Apo-ONE® Caspase-3/7 Reagent to each well.

-

Incubation: Mix gently by orbital shaking and incubate at room temperature for at least 1 hour (incubation time can be optimized).

-

Measurement: Measure the fluorescence with an excitation wavelength of 499 nm and an emission wavelength of 521 nm.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in salsolinol's neuroprotective action and a general experimental workflow.

Conclusion

The role of salsolinol in neuronal health is undeniably complex, exhibiting a biphasic dose-response that warrants careful consideration in experimental design and data interpretation. While its neurotoxic properties at high concentrations are well-documented, the neuroprotective potential of salsolinol at lower, physiologically relevant concentrations presents an exciting avenue for therapeutic research. The mechanisms underlying this protection, primarily centered on antioxidant and anti-apoptotic activities, suggest that salsolinol or its derivatives could be explored for the development of novel neuroprotective strategies. This guide provides a foundational resource for researchers to delve into the promising, yet intricate, world of salsolinol neuropharmacology. Further in vivo studies are crucial to validate these in vitro findings and to explore the therapeutic window and translational potential of salsolinol-based interventions for neurodegenerative diseases.

References

- 1. research.monash.edu [research.monash.edu]

- 2. researchgate.net [researchgate.net]

- 3. SH-SY5Y culturing [protocols.io]

- 4. researchgate.net [researchgate.net]